molecular formula C10H17ClN2O B8049231 2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride

2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride

Cat. No.: B8049231
M. Wt: 216.71 g/mol
InChI Key: ZDZKIJCPUBRFMQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride is a chemical compound with a complex structure that includes an aminophenoxy group and a dimethylazanium group

Properties

IUPAC Name

2-(4-aminophenoxy)ethyl-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-12(2)7-8-13-10-5-3-9(11)4-6-10;/h3-6H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZKIJCPUBRFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCOC1=CC=C(C=C1)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride typically involves a nucleophilic aromatic substitution reaction (SNAr). One common method starts with 4-amino-3,5-xylenol and 1-chloro-4-nitrobenzene. The reaction proceeds under specific conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and proteins, altering their function. The dimethylazanium group can affect the compound’s solubility and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenoxy)ethyl-dimethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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